(Z)-4,4,5,5-Tetramethyl-2-((3-methylcyclohexylidene)methyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound can be used as a reagent for the borylation of arenes.
Hydroboration: It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Rhodium Catalysts: Used in hydroboration reactions.
Palladium Catalysts: Employed in borylation reactions.
Copper Catalysts: Utilized in coupling reactions with aryl iodides.
Major Products Formed
Pinacol Benzyl Boronate: Formed from the borylation of alkylbenzenes.
Aryl Boronates: Produced from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Resulting from asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-oxygen and boron-carbon bonds. This reactivity is harnessed in various catalytic processes, including hydroboration and borylation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane stands out due to the presence of the cyclohexylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in selective catalytic processes and the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H25BO2 |
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Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-(3-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10- |
InChI Key |
OZDCAVUFYQXMMS-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC(C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC(C2)C |
Origin of Product |
United States |
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